molecular formula C23H26N2O2 B11581251 2'-(4-Methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(4-Methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11581251
M. Wt: 362.5 g/mol
InChI Key: PWCXADYVWDUXAJ-UHFFFAOYSA-N
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Description

2’-(4-Methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a methoxyphenyl group, a methyl group, and a spiro-linked cyclohexane and pyrazolo[1,5-c][1,3]benzoxazine moiety. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common approach is the cyclization of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclohexanone or its derivatives . The reaction conditions often require the use of acid or base catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2’-(4-Methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the spiro-linked positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the spirocyclic structure.

Scientific Research Applications

2’-(4-Methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(4-Methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(4-Methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H26N2O2/c1-16-11-13-23(14-12-16)25-21(19-5-3-4-6-22(19)27-23)15-20(24-25)17-7-9-18(26-2)10-8-17/h3-10,16,21H,11-15H2,1-2H3

InChI Key

PWCXADYVWDUXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2

Origin of Product

United States

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